3-Nitro-4-(trifluoromethyl)benzyl bromide
Description
Historical Context and Discovery Timeline
The development of trifluoromethyl-containing organic compounds traces its origins to the early twentieth century, with the systematic exploration of organofluorine chemistry gaining momentum in the 1940s. The trifluoromethyl group itself has been recognized in medicinal chemistry since 1928, though intensive research into its applications accelerated significantly during the mid-1940s. This period marked the beginning of a sustained effort to understand and harness the unique properties imparted by fluorine-containing functional groups in organic molecules.
The specific development of nitro-substituted trifluoromethyl benzyl bromides emerged as part of broader synthetic methodologies for creating complex organofluorine intermediates. Research into metal-catalyzed carbon-trifluoromethyl bond formation has demonstrated that the high group electronegativity of 3.2 possessed by trifluoromethyl groups creates significant activation barriers for reductive elimination processes, making the synthesis of such compounds particularly challenging. The commercial availability of nucleophilic and electrophilic trifluoromethylating reagents remained limited for decades, further complicating synthetic access to these valuable intermediates.
The evolution of synthetic methodologies for benzyl bromide derivatives containing both nitro and trifluoromethyl substituents represents a convergence of several distinct research trajectories. Traditional approaches to benzotrifluorides involved radical chlorination of toluene derivatives followed by chlorine-fluorine exchange, but these harsh conditions severely limited the structural complexity that could be tolerated. More sophisticated approaches emerged through advances in transition metal catalysis, particularly copper-mediated and palladium-catalyzed reactions that enabled the selective introduction of trifluoromethyl groups under milder conditions.
The development of bromination methodologies specific to trifluoromethyl-substituted aromatics contributed significantly to accessing compounds like this compound. Patent literature from the early 2000s describes processes for treating nitro-trifluoromethyl benzenes with brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of strong acids. These methodologies represented crucial advances in the selective functionalization of electron-deficient aromatic systems.
Structural Significance in Organofluorine Chemistry
The structural architecture of this compound embodies several key principles that define modern organofluorine chemistry. The trifluoromethyl group possesses an electronegativity intermediate between fluorine and chlorine, with the same electronegativity value as chlorine at 3.2. This electronic property fundamentally alters the behavior of the aromatic system, creating a highly electron-deficient environment that influences both reactivity patterns and physicochemical properties.
The positioning of the nitro group at the 3-position relative to the trifluoromethyl substituent at the 4-position creates a unique electronic environment within the benzene ring. Both substituents function as strong electron-withdrawing groups, with the nitro group exhibiting both inductive and resonance electron-withdrawal effects, while the trifluoromethyl group exerts primarily inductive effects. This combination results in significant deactivation of the aromatic ring toward electrophilic substitution reactions while simultaneously activating it toward nucleophilic aromatic substitution processes.
The benzyl bromide functionality introduces additional synthetic versatility through its propensity to undergo nucleophilic substitution reactions. The electron-withdrawing nature of both the nitro and trifluoromethyl substituents enhances the electrophilicity of the benzylic carbon, making it particularly reactive toward nucleophilic attack. This reactivity profile positions this compound as a valuable alkylating agent in synthetic organic chemistry.
From a stereochemical perspective, the trifluoromethyl group exhibits van der Waals radii similar to an isopropyl group at 2.2 Ångströms, despite its significantly different electronic properties. This size similarity allows trifluoromethyl groups to serve as bioisosteres for other alkyl groups, particularly in pharmaceutical applications where the electronic properties need modification without substantial steric perturbation.
The molecular formula C₈H₅BrF₃NO₂ reflects a molecular weight of 284.03 grams per mole, with the significant contribution of fluorine atoms and the bromine substituent to the overall molecular mass. The presence of multiple electronegative atoms creates substantial molecular polarity, influencing solubility characteristics and intermolecular interactions.
Table 1: Key Structural Parameters of this compound
The structural significance extends beyond mere reactivity patterns to encompass the broader implications for drug design and materials science. Trifluoromethyl groups substantially alter metabolic stability, lipophilicity, and blood-brain barrier penetration properties in pharmaceutical compounds. The combination with nitro substituents creates opportunities for bioreductive activation, where the nitro group can serve as a trigger for selective activation under hypoxic conditions.
Advanced synthetic methodologies have demonstrated that compounds containing both nitro and trifluoromethyl substituents can serve as precursors to more complex heterocyclic systems. Research has shown that such compounds can undergo palladium-catalyzed coupling reactions, reduction processes, and cyclization reactions to generate diverse molecular frameworks with retained trifluoromethyl functionality.
The electronic effects of the combined substituent pattern create unique opportunities for regioselective functionalization. The strong electron-withdrawing effects direct subsequent substitution reactions to specific positions on the aromatic ring, enabling predictable synthetic transformations. This regioselectivity proves particularly valuable in the construction of complex molecules where precise substitution patterns are required for biological activity.
Structure
2D Structure
Properties
IUPAC Name |
4-(bromomethyl)-2-nitro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-4-5-1-2-6(8(10,11)12)7(3-5)13(14)15/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRDWOWZDLGNCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Functional Group Installation
A common approach starts from commercially available trifluoromethyl-substituted benzene derivatives such as m-chlorobenzotrifluoride or p-nitrotoluene analogs, which undergo nitration to introduce the nitro group regioselectively. For example, nitration of m-chlorobenzotrifluoride followed by ammoniation, bromination, and deamination yields 4-bromo-2-nitrobenzotrifluoride, demonstrating a multi-step route to functionalized trifluoromethyl nitro aromatic bromides.
The nitration step is typically conducted under controlled acidic conditions to avoid over-nitration or decomposition, with temperature and solvent polarity carefully optimized.
Benzylic Bromination Strategies
Benzylic bromination to form benzyl bromides is conventionally achieved by radical bromination using reagents such as N-bromosuccinimide (NBS) or bromide/bromate couples. An improved process for p-nitrobenzyl bromide preparation from p-nitrotoluene uses a bromide/bromate couple (NaBr/NaBrO3) in the presence of concentrated HCl and dichloromethane as solvent, achieving high yields and operational simplicity.
This method avoids the use of harsh conditions and allows for recycling of unreacted starting materials, making it industrially attractive.
For trifluoromethyl-substituted benzyl bromides, photochemical or catalytic bromination methods have been reported, such as irradiation in the presence of tris(2,2-bipyridine)ruthenium(II) hexafluorophosphate catalyst, facilitating selective benzylic bromination under mild conditions.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The benzyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Catalysts like palladium on carbon or platinum oxide, and reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 3-amino-4-(trifluoromethyl)benzyl bromide.
Oxidation: Formation of 3-nitro-4-(trifluoromethyl)benzaldehyde or 3-nitro-4-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Organic Synthesis
3-Nitro-4-(trifluoromethyl)benzyl bromide serves as a versatile intermediate in organic synthesis. Its bromide group allows for nucleophilic substitution reactions, making it useful for the introduction of various functional groups into aromatic compounds. This property is particularly beneficial in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Applications in Synthesis:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, facilitating the formation of new C-N or C-O bonds.
- Building Block for Pharmaceuticals: It is utilized to synthesize various bioactive compounds, especially those targeting specific biological pathways.
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit significant biological activity, particularly against certain pathogens.
Case Studies:
- A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures showed promising antimycobacterial activity. The presence of nitro groups was essential for the observed biological effects .
- Investigations into its derivatives have revealed potential applications in treating tuberculosis and other infectious diseases, suggesting that modifications to the trifluoromethyl group could enhance efficacy .
Agrochemical Applications
The unique properties of this compound also extend to agrochemicals. Its ability to act as a herbicide or pesticide has been explored due to its toxicity towards certain plant species while being less harmful to others.
Research Findings:
- Studies indicate that fluorinated compounds can exhibit increased stability and effectiveness as pesticides compared to their non-fluorinated counterparts. This makes this compound a candidate for further development in agricultural applications.
Analytical Chemistry
In analytical chemistry, this compound can serve as a reagent for various analytical techniques. Its distinct spectral properties allow it to be used in:
- Chromatography: As a standard reference material in high-performance liquid chromatography (HPLC) due to its well-defined retention times.
- Spectroscopy: Utilized in NMR and mass spectrometry studies to elucidate structural characteristics of other compounds.
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethyl)benzyl bromide depends on its specific application. In nucleophilic substitution reactions, the bromide group acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amine. The trifluoromethyl group can influence the reactivity and stability of the compound by altering the electronic properties of the benzene ring.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers
2-Nitro-4-(trifluoromethyl)benzyl Bromide
4-Nitrobenzyl Bromide
Trifluoromethyl-Substituted Benzyl Bromides
4-(Trifluoromethyl)benzyl Bromide
Nitro-Substituted Benzyl Bromides
4-Nitrobenzyl Bromide
3-Nitrobenzyl Bromide
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 3-Nitro-4-(trifluoromethyl)benzyl bromide | C₈H₅BrF₃NO₃ | ~284 (estimated) | Not reported | High electrophilicity due to dual electron-withdrawing groups |
| 2-Nitro-4-(trifluoromethyl)benzyl bromide | C₈H₅BrF₃NO₃ | 284.03 | 36–39 | Steric hindrance at 2-position; used in fluorinated intermediates |
| 4-(Trifluoromethyl)benzyl bromide | C₈H₆BrF₃ | 239.03 | Not reported | High purity (98%); intermediate in organic synthesis |
| 4-Nitrobenzyl bromide | C₇H₆BrNO₂ | 291 | ~291 | High thermal stability; lacks CF₃ group |
| 2-Fluoro-3-(trifluoromethyl)benzyl bromide | C₈H₅BrF₄ | 257.02 | 58–62 | Dual halogen/CF₃ substitution; moderate reactivity in coupling reactions |
Biological Activity
3-Nitro-4-(trifluoromethyl)benzyl bromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1227572-51-1
- Molecular Formula : C8H6BrF3N2O2
The biological activity of nitro compounds like this compound is often attributed to their ability to undergo reduction, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, including DNA and proteins, resulting in various pharmacological effects. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
Biological Activities
-
Antimicrobial Activity
- Nitro-containing compounds are known for their antimicrobial properties. Research indicates that nitro groups can be reduced intracellularly to produce toxic intermediates that damage bacterial DNA, leading to cell death . For instance, related compounds have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
- Anticancer Activity
- Anti-inflammatory Effects
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study evaluating the anticancer effects of nitro derivatives found that this compound exhibited significant activity against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The compound demonstrated an IC50 value of 44.4 μM against PACA2 cells, outperforming Doxorubicin in some cases .
Case Study: Antimicrobial Efficacy
Another investigation into the antimicrobial properties revealed that derivatives with a nitro group significantly inhibited the growth of Bacillus mycoides with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL . This highlights the potential application of such compounds in treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-nitro-4-(trifluoromethyl)benzyl bromide?
- Methodology : A common approach involves bromination of the precursor 3-nitro-4-(trifluoromethyl)toluene using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator (e.g., AIBN) under reflux in chlorinated solvents (e.g., CCl₄). Alternatively, direct bromination of the benzyl position using HBr/AcOH with catalytic sulfuric acid has been reported for similar trifluoromethylated aromatics .
- Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 4:1) and confirm purity using GC-MS or ¹H NMR (δ 4.8–5.2 ppm for -CH₂Br resonance) .
Q. How can researchers safely handle and store this compound given its reactivity?
- Safety Protocols :
- Store under inert atmosphere (Ar/N₂) at 2–8°C, protected from moisture and light.
- Use PPE (gloves, goggles) due to lachrymatory and skin-irritating properties.
- Avoid contact with strong bases or nucleophiles (e.g., amines, thiols) to prevent unintended substitution reactions .
- Hazard Classification : UN 3261 (Corrosive, Class 8), with hazard statements H314 (causes severe skin burns) and H335 (respiratory irritation) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Look for benzylic CH₂Br signals (δ ~4.8–5.2 ppm in ¹H; δ ~30–35 ppm in ¹³C).
- IR : Stretching vibrations for -NO₂ (~1520 cm⁻¹) and -CF₃ (~1150 cm⁻¹).
- GC-MS : Use a mid-polarity column (e.g., DB-5) with electron ionization (EI) to confirm molecular ion [M]⁺ at m/z 283 (C₈H₅BrF₃NO₂) .
Advanced Research Questions
Q. How can regioisomeric impurities (e.g., 2-nitro vs. 4-nitro derivatives) be resolved during synthesis?
- Chromatographic Solutions : Employ HPLC with a C18 column and gradient elution (MeCN/H₂O + 0.1% TFA) to separate regioisomers. Retention times vary due to polarity differences from nitro group positioning .
- Crystallization : Leverage solubility differences in ethanol/water mixtures to isolate the desired isomer (>98% purity) .
Q. What strategies mitigate competing side reactions (e.g., denitration or CF₃ group degradation) under harsh conditions?
- Reaction Optimization :
- Use low-temperature bromination (0–5°C) to suppress nitro group reduction.
- Replace Br₂ with NBS to minimize acid-catalyzed trifluoromethyl hydrolysis .
Q. How does this compound function as a derivatization agent in analytical chemistry?
- Application Example : It reacts with uracil in DNA via nucleophilic substitution (SN2), forming a stable benzylated adduct detectable by GC-negative chemical ionization MS (LOD: 0.1 ppb). The electron-withdrawing -CF₃ and -NO₂ groups enhance derivatization efficiency .
- Mechanistic Insight : The benzylic bromide acts as an electrophile, targeting nucleophilic sites in biomolecules (e.g., -NH₂, -SH) for selective labeling .
Q. What are the challenges in scaling up its synthesis while maintaining enantiomeric purity for pharmaceutical intermediates?
- Scale-Up Issues :
- Exothermic bromination requires precise temperature control to avoid runaway reactions.
- Trace metal contaminants (e.g., Fe³⁺) can catalyze nitro group decomposition.
- Resolution Methods : Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution using lipases (e.g., Candida antarctica) to separate enantiomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
